2-(4-Phenyl-5-(2-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol
Description
Molecular Formula: C₁₉H₁₅N₅O
Structural Features:
- A 1,2,4-triazole core substituted with a phenyl group at the 4-position.
- A pyridin-2-ylamino group at the 5-position.
- A phenol moiety at the 3-position of the triazole ring. Key Identifiers:
- SMILES: C1=CC=C(C=C1)N2C(=NN=C2NC3=CC=CC=N3)C4=CC=CC=C4O
- InChIKey: ZFTLUWRCLIXMSI-UHFFFAOYSA-N
This compound belongs to the 1,2,4-triazole class, known for diverse pharmacological activities.
Properties
CAS No. |
82619-96-3 |
|---|---|
Molecular Formula |
C19H15N5O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[4-phenyl-5-(pyridin-2-ylamino)-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C19H15N5O/c25-16-11-5-4-10-15(16)18-22-23-19(21-17-12-6-7-13-20-17)24(18)14-8-2-1-3-9-14/h1-13,25H,(H,20,21,23) |
InChI Key |
ZFTLUWRCLIXMSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2NC3=CC=CC=N3)C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-5-(2-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of 4-phenyl-5-(2-pyridinylamino)-1,2,4-triazole with phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenyl-5-(2-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, electrophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
Neuroprotective Applications
Recent studies have highlighted the potential of this compound as a neuroprotective agent. The core structure of the compound, which includes the 5-(4-pyridinyl)-4H-1,2,4-triazole moiety, has been identified as a promising scaffold for designing inhibitors of alpha-synuclein aggregation, a key pathological feature in Parkinson's disease (PD) .
Case Studies
-
Inhibition of Alpha-Synuclein Aggregation :
- A study demonstrated that derivatives of the triazole core could effectively inhibit the aggregation of alpha-synuclein in vitro. Compounds were synthesized and tested for their ability to reduce amyloid formation, which is crucial for developing therapies for PD .
- The specific compound under discussion showed significant protective effects against neurodegeneration induced by neurotoxins in animal models, leading to increased levels of tyrosine hydroxylase—a marker for dopaminergic neuron health .
- Pharmacophore Development :
Anticancer Potential
Beyond neuroprotection, triazole derivatives have been explored for their anticancer properties. The structural features of 2-(4-Phenyl-5-(2-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol suggest it may interact with various biological targets involved in cancer cell proliferation.
Research Findings
- Certain triazole compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The presence of nitrogen atoms in the triazole ring enhances interaction with microbial enzymes and receptors.
Empirical Evidence
Studies indicate that compounds similar to this compound exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .
Mechanism of Action
The mechanism of action of 2-(4-Phenyl-5-(2-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Anticancer Activity: The target compound lacks the thioacetohydrazide moiety present in compound 10, which is critical for inhibiting melanoma cell migration . However, its pyridinylamino group may enhance interactions with kinase targets, a common feature in anticancer drugs.
Enzyme Inhibition: The phenol group in the target compound mirrors the active site-binding features of tyrosinase inhibitors like Y3 . Substitution at the 2-position (vs. 3-position in Y3) could optimize steric compatibility with enzyme pockets.
Toxicity and Safety: Computational models predict low toxicity for the target compound, similar to fluorophenyl analogs classified as Class IV (low risk) .
Structural Determinants of Activity
- Electron Effects: Electron-withdrawing groups (e.g., Cl, NO₂) in analogs enhance antimicrobial activity but may increase toxicity. The target’s pyridine (moderate electron-withdrawing) and phenol (electron-donating) balance solubility and target affinity.
- Steric Considerations: Bulky substituents (e.g., hydrazones in Y3 ) can hinder binding. The target’s planar triazole-phenol system may reduce steric hindrance, improving membrane penetration.
Biological Activity
2-(4-Phenyl-5-(2-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol, known by its CAS number 82619-95-2, is a compound that belongs to the class of triazoles. Triazoles are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 325.35 g/mol. The compound features a triazole ring substituted with phenyl and pyridinyl groups, which are critical for its biological activity.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a wide spectrum of biological activities due to their ability to interact with various biological targets. The following sections summarize key findings regarding the biological activity of this compound.
Antimicrobial Activity
- Mechanism of Action : Triazole compounds often inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to cell membrane disruption.
-
Case Studies :
- A study demonstrated that triazole derivatives showed significant antifungal activity against Candida albicans and Aspergillus niger. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents .
- Another investigation revealed that related triazoles possess antibacterial properties against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibacterial agents .
Anticancer Properties
- In Vitro Studies :
- Cell Line Testing :
Anti-inflammatory Effects
- Inflammation Model Studies :
- Research Findings :
Data Summary Table
Q & A
Basic Research Questions
Q. How can the synthesis of 2-(4-Phenyl-5-(2-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol be optimized for reproducibility?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with hydrazinecarbothioamide intermediates. Key steps include cyclization under basic conditions and alkylation/Mannich base formation. For reproducibility, use triethylamine in DMF as a catalyst for thioacetate formation (yields up to 94%) and reflux methanol for aldimine derivatives. Monitor reaction progress via TLC and optimize stoichiometry to minimize side products .
Q. What spectroscopic techniques are essential for structural confirmation of this triazole derivative?
- Methodological Answer : Combine ¹H/¹³C NMR to identify aromatic protons (δ 7.1–8.5 ppm) and triazole/pyridine moieties. IR spectroscopy confirms N–H (3200–3400 cm⁻¹) and C=S (1250–1350 cm⁻¹) stretches. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures purity (>95%) .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Methodological Answer : Use in vitro assays:
- Antioxidant : DPPH radical scavenging (IC₅₀ values) and reducing power assays.
- Antimicrobial : Agar diffusion against E. coli or Xanthomonas campestris.
- Anticancer : MTT assay on melanoma (IGR39) or breast cancer (MDA-MB-231) cell lines. Reference compounds like N'-benzylidene derivatives for comparison .
Advanced Research Questions
Q. How can thermodynamic properties of this compound be analyzed using hydrophilic chromatography?
- Methodological Answer : Perform temperature-dependent retention studies on hydrophilic interaction liquid chromatography (HILIC) columns. Calculate ΔH° (enthalpy) and ΔS° (entropy) of transfer from mobile to stationary phases using Van’t Hoff plots. Use morpholinium salts as analogs to assess impurity interactions .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Normalize data using cell-line-specific controls (e.g., IC₅₀ ratios) and validate via 3D cell cultures for metastatic potential. Address variability in antioxidant assays (e.g., DPPH IC₅₀ from 10–50 μM) by standardizing radical concentrations and solvent systems .
Q. How to design structure-activity relationship (SAR) studies for triazole-thioacetohydrazide derivatives?
- Methodological Answer : Systematically modify substituents:
- Pyridine ring : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance anticancer activity.
- Phenyl group : Replace with heterocycles (e.g., furan) to study anti-inflammatory effects.
- Hydrazone moiety : Vary aldehyde substituents (e.g., 4-dimethylaminobenzylidene) to optimize binding to kinase targets .
Q. What advanced techniques characterize crystallographic or conformational heterogeneity?
- Methodological Answer : Employ single-crystal X-ray diffraction (SHELX refinement) to resolve tautomeric forms (e.g., 1,2,4-triazole vs. thione). Use dynamic NMR to study rotational barriers of thioacetate groups in solution .
Q. How to address low synthesis yields (<30%) in Mannich base derivatives?
- Methodological Answer : Optimize solvent polarity (e.g., switch from methanol to ethanol) and adjust pH (7–8) to stabilize intermediates. Use microwave-assisted synthesis to reduce reaction time and improve yields (up to 98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
